molecular formula C7H9IN2 B8025272 (6-Iodo-pyridin-3-yl)-dimethyl-amine

(6-Iodo-pyridin-3-yl)-dimethyl-amine

Cat. No.: B8025272
M. Wt: 248.06 g/mol
InChI Key: BIAAHLCRYXLWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodo-pyridin-3-yl)-dimethyl-amine is a pyridine derivative featuring an iodine atom at the 6-position and a dimethylamine group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The iodine atom enhances electrophilic reactivity and may contribute to halogen bonding, while the dimethylamine group acts as an electron donor, influencing solubility and basicity.

Properties

IUPAC Name

6-iodo-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAHLCRYXLWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-pyridin-3-yl)-dimethyl-amine typically involves the iodination of a pyridine derivative followed by the introduction of the dimethylamine group. One common method involves the following steps:

    Iodination: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Amination: The iodinated pyridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-pyridin-3-yl)-dimethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has been investigated for its potential as a pharmacological agent in cancer treatment. Specifically, derivatives of (6-Iodo-pyridin-3-yl)-dimethyl-amine have shown promise as inhibitors of the PI3Kα pathway, which is critical in cancer cell proliferation and survival. A study synthesized several derivatives that exhibited significant inhibitory activity against PI3Kα, indicating their potential as therapeutic agents in oncology .

1.2 Neuroimaging

One of the most notable applications of this compound derivatives is in the development of radioligands for imaging amyloid plaques in Alzheimer's disease. The compound has been used to create radioiodinated ligands that bind specifically to β-amyloid aggregates, facilitating the visualization of these plaques using single-photon emission computed tomography (SPECT). Research demonstrated that a related compound, [^125I]IMPY, displayed high specificity for Aβ plaques and favorable brain uptake kinetics in rodent models .

Structure-Activity Relationship (SAR) Studies

2.1 Design and Synthesis

SAR studies have been crucial in optimizing the efficacy of this compound derivatives. By modifying the molecular structure, researchers have identified key pharmacophores that enhance binding affinity to target proteins involved in cancer and neurodegenerative diseases. For instance, modifications to the imidazo[1,2-a]pyridine moiety have led to improved activity against PI3Kα and enhanced selectivity profiles for neuroimaging applications .

Data Table: Summary of Key Applications

Application AreaCompound DerivativeKey Findings
Anticancer ResearchPI3Kα InhibitorsSignificant inhibitory activity observed .
Neuroimaging[^125I]IMPYHigh binding affinity for amyloid plaques .
Structure OptimizationVarious DerivativesEnhanced pharmacological profiles identified .

Case Studies

4.1 Case Study: SPECT Imaging with [^125I]IMPY

A pivotal study utilized [^125I]IMPY to assess amyloid plaque presence in transgenic mouse models of Alzheimer's disease. The results indicated that the compound provided clear visualization of plaques with minimal background interference, validating its potential for clinical applications in diagnosing Alzheimer's disease. The study reported an inhibition coefficient (KiK_i) of 15 ± 5 nM for Aβ plaque binding, showcasing its high affinity .

4.2 Case Study: Anti-Cancer Activity

In another investigation focusing on the anticancer properties of derivatives based on this compound, compounds were synthesized and evaluated for their ability to inhibit tumor cell growth. The results indicated that certain modifications led to compounds with IC50 values below 100 nM against various cancer cell lines, highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of (6-Iodo-pyridin-3-yl)-dimethyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and dimethylamine group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridines

6-Chloro-2-iodopyridin-3-amine (CAS 29958-12-1)
  • Structural Differences : Chlorine at the 6-position and iodine at the 2-position, with a primary amine at the 3-position.
  • Impact: The positional swap of iodine (6 vs. 2) alters steric accessibility for reactions.
2-Iodo-6-methylpyridin-3-amine (CAS 1180678-40-3)
  • Structural Differences : Methyl group at the 6-position and iodine at the 2-position, with a primary amine at the 3-position.
  • Impact : The methyl group increases steric hindrance at the 6-position, which may reduce reactivity in substitution reactions compared to the iodine-substituted analog .
6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9)
  • Structural Differences : Bromine at the 6-position and dimethyl groups at the 2- and 4-positions.
  • Impact: Bromine’s intermediate electronegativity and polarizability result in weaker halogen bonding than iodine.

Amine-Substituted Pyridines

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0)
  • Structural Differences: Chlorine at the 6-position and a methylaminomethyl group at the 3-position.
N-DMBI-Doped TBDOPV-T-518
  • Context : A dimethylamine-substituted dopant (N-DMBI) achieved n-type conductivity of 114 S cm⁻¹ in organic semiconductors.
  • Relevance : Highlights the electron-donating capability of dimethylamine groups, which enhance charge transport in materials. This property may extrapolate to electronic applications of (6-Iodo-pyridin-3-yl)-dimethyl-amine .

Data Table: Key Structural and Electronic Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound Not Provided C₇H₉IN₂ 262.07 g/mol I (6), N(CH₃)₂ (3) High polarizability, strong halogen bonding
6-Chloro-2-iodopyridin-3-amine 29958-12-1 C₅H₄ClIN₂ 270.46 g/mol Cl (6), I (2), NH₂ (3) Moderate halogen bonding, lower steric bulk
2-Iodo-6-methylpyridin-3-amine 1180678-40-3 C₆H₇IN₂ 234.04 g/mol I (2), CH₃ (6), NH₂ (3) Steric hindrance at 6-position
6-Bromo-2,4-dimethylpyridin-3-amine 897733-12-9 C₇H₉BrN₂ 201.07 g/mol Br (6), CH₃ (2,4), NH₂ (3) Reduced solubility due to dimethyl groups
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 120739-62-0 C₇H₉ClN₂ 156.61 g/mol Cl (6), CH₂N(CH₃) (3) Flexible side chain, improved solubility

Electronic and Reactivity Insights

  • Electron Density Effects : Dimethylamine at the 3-position increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity at the 6-position. This contrasts with primary amines (e.g., NH₂ in 6-Chloro-2-iodopyridin-3-amine), which offer less electron donation .
  • Halogen Impact : Iodine’s large atomic radius promotes stronger halogen bonding compared to chlorine or bromine, making the target compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

The compound (6-Iodo-pyridin-3-yl)-dimethyl-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurobiology. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom at the 6-position of the pyridine ring, which significantly influences its biological properties. The synthesis typically involves nucleophilic substitution reactions where dimethylamine is introduced to the pyridine scaffold.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives , which include similar structural motifs, demonstrated submicromolar inhibitory activity against various tumor cell lines. The most potent compound from this series showed IC50 values ranging from 0.09 μM to 0.43 μM against cancer cells such as HCC827 (human non-small cell lung cancer) and MCF-7 (breast cancer) cells .

The anticancer activity is primarily attributed to the inhibition of the PI3K/AKT signaling pathway , which plays a crucial role in cell proliferation and survival. For example, compound 13k induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells through PI3Kα inhibition with an IC50 value of 1.94 nM .

Neurobiological Activity

In addition to its anticancer properties, this compound has been studied for its neurobiological effects. A related compound, [123I]IMPY , which incorporates a similar structural framework, has shown high specificity for beta-amyloid plaques in the brain, making it a promising candidate for imaging in Alzheimer's disease . This suggests that derivatives of this compound may also influence neurodegenerative processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence of halogen groups, particularly iodine at the 6-position, enhances biological activity by improving binding affinity to target proteins.
  • Amine Modifications : Variations in the dimethylamine substituent can affect solubility and bioavailability, impacting overall efficacy.
  • Pharmacophore Identification : The imidazo[1,2-a]pyridine moiety has been identified as a critical pharmacophore for PI3K inhibition .

Case Study 1: Anticancer Efficacy

A study evaluating a series of quinazoline derivatives found that compounds with similar structural characteristics to this compound exhibited significant antiproliferative effects across multiple cancer cell lines. Notably, compounds were more effective against HCC827 cells due to their reliance on PI3K signaling for survival .

Case Study 2: Neuroimaging Potential

The radioligand [125I]IMPY , closely related to this compound, was assessed for its ability to detect amyloid plaques in human brains via SPECT imaging. Its favorable brain uptake kinetics suggest potential applications in diagnosing Alzheimer's disease .

Q & A

Advanced Research Question

  • NMR Analysis : The iodine atom induces strong deshielding in adjacent protons. For example, the pyridine C5 proton appears downfield (δ ~8.5–9.0 ppm) due to iodine's electronegativity. Dimethylamine protons resonate as a singlet at δ ~2.8–3.2 ppm .

  • X-ray Crystallography : SHELXL refinement (–2) is critical for resolving iodine’s positional disorder in the crystal lattice. Key parameters:

    MetricValue
    R-factor<0.05
    C–I bond length~2.10 Å
    Displacement parametersUeq < 0.03 Ų

Contradictions in bond angles (e.g., C–N–C vs. C–I–C) may arise from solvent inclusion; use SQUEEZE in SHELXL to model disordered solvent .

What are the reactivity trends of the iodine and dimethylamine groups in cross-coupling reactions?

Advanced Research Question

  • Iodine : Participates in Ullmann, Suzuki-Miyaura, or Stille couplings. For example, coupling with aryl boronic acids under Pd(PPh3)4 catalysis in THF at 80°C yields biaryl derivatives .
  • Dimethylamine : Acts as a weak directing group in C–H activation. Ruthenium catalysts (e.g., RuCl3) enable ortho-functionalization, but steric hindrance from dimethyl groups may limit reactivity .

Basic Research Question

  • Light Sensitivity : Iodine-substituted aromatics degrade under UV light; store in amber vials at -20°C.
  • Moisture : Hygroscopic dimethylamine groups require anhydrous conditions (argon/vacuum sealing).
  • Decomposition Products : Thermal gravimetric analysis (TGA) shows decomposition >150°C, releasing NH(CH3)2 and HI gas .

How do conflicting reports on synthetic yields arise, and how can reproducibility be improved?

Advanced Research Question
Discrepancies in yields (e.g., 60% vs. 90%) stem from:

  • Iodine Source : KI vs. NaI in halogen exchange reactions (KI gives higher purity).
  • Purification Methods : Column chromatography vs. recrystallization (latter reduces iodine loss).

Q. Reproducibility Protocol :

Use freshly distilled DMF to avoid amine oxidation.

Monitor reaction progress via LC-MS at 254 nm (iodine’s strong absorbance).

What biological or medicinal applications are hypothesized for this compound?

Basic Research Question
While direct studies are limited, structural analogs (e.g., 6-chloro-pyridin-3-amine derivatives) show:

  • Antimicrobial Activity : MIC ~25 µg/mL against S. aureus via membrane disruption .
  • Kinase Inhibition : Pyridine-based amines inhibit CDK2/cyclin E (IC50 ~0.8 µM) .

Methodological Note : Radiolabeling with <sup>125</sup>I enables pharmacokinetic tracking in in vivo models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.